2-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy)ethyl acetate
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Overview
Description
2-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy)ethyl acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy)ethyl acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Attachment of the Phenoxy Group: The triazole ring is then reacted with a phenol derivative to introduce the phenoxy group.
Esterification: Finally, the phenoxy derivative is esterified with acetic acid to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the phenoxy ring.
Scientific Research Applications
2-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy)ethyl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of new materials with unique properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Phenoxy Acetates: Compounds with similar phenoxy and acetate groups but different heterocyclic rings.
Uniqueness
2-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy)ethyl acetate is unique due to the combination of the triazole ring and the phenoxy acetate group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[4-(2-ethyltriazol-4-yl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C14H17N3O3/c1-3-17-15-10-14(16-17)12-4-6-13(7-5-12)20-9-8-19-11(2)18/h4-7,10H,3,8-9H2,1-2H3 |
InChI Key |
COUGTILVSLALCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=CC(=N1)C2=CC=C(C=C2)OCCOC(=O)C |
Origin of Product |
United States |
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